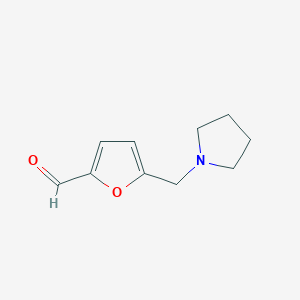
5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde is a chemical compound characterized by its furan ring structure substituted with a pyrrolidinylmethyl group and a formyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde typically involves the following steps:
Furan Derivative Synthesis: The starting material is often a furan derivative, which undergoes further functionalization.
Pyrrolidinylmethyl Group Introduction: The pyrrolidinylmethyl group is introduced through a nucleophilic substitution reaction.
Formylation: The formyl group is introduced at the 2-position of the furan ring using formylation agents such as formic acid or formyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids.
Major Products Formed:
Oxidation: 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid.
Reduction: 5-(Pyrrolidin-1-ylmethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical structure.
作用機序
The mechanism by which 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde is similar to other furan derivatives and pyrrolidinylmethyl compounds. its unique combination of functional groups sets it apart. Some similar compounds include:
Furan-2-carbaldehyde: Lacks the pyrrolidinylmethyl group.
Pyrrolidin-1-ylmethyl derivatives: May have different substituents on the furan ring.
特性
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-10-4-3-9(13-10)7-11-5-1-2-6-11/h3-4,8H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJRYYFCZYBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














